8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane is a heterocyclic compound that features a unique spiro structure. This compound is part of the oxadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring imparts significant pharmacological properties, making it a compound of interest in various scientific research fields .
Mechanism of Action
Target of Action
The primary targets of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[31,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities . They have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities .
Mode of Action
The specific interaction of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3It’s worth noting that certain 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani .
Biochemical Pathways
The specific biochemical pathways affected by 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[34]octane and 5-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3It’s known that 1,2,4-oxadiazole derivatives can affect a variety of biological pathways due to their broad spectrum of biological activities .
Result of Action
oryzae (Xoo), with EC 50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Biochemical Analysis
Biochemical Properties
Oxadiazole derivatives are known to exhibit a broad spectrum of biological activities, including anticancer , antidiabetic , antiviral , anti-inflammatory , antibacterial , antifungal , and other properties .
Cellular Effects
Some oxadiazole derivatives have been reported to exhibit significant anti-cancer activity against various cell lines .
Molecular Mechanism
Oxadiazole derivatives are known to interact with various biomolecules, potentially influencing enzyme activity, gene expression, and other cellular processes .
Temporal Effects in Laboratory Settings
Some oxadiazole derivatives have been reported to exhibit moderate onset decomposition temperatures .
Dosage Effects in Animal Models
Some oxadiazole derivatives have been reported to exhibit significant edema inhibition at a test dose of 25 mg/Kg .
Metabolic Pathways
Oxadiazole derivatives are known to interact with various enzymes and cofactors .
Transport and Distribution
Oxadiazole derivatives are known to interact with various transporters and binding proteins .
Subcellular Localization
Oxadiazole derivatives are known to interact with various cellular compartments and organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane typically involves the cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of anhydrous potassium carbonate in dry acetone, with refluxing for several hours . Another method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to oxadiazolium salts, while nucleophilic substitution can introduce new functional groups into the oxadiazole ring .
Scientific Research Applications
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrofurazan-3-yl)-1,2,4-oxadiazol-5-amine: Known for its energetic properties and used in materials science.
5-((5-(4-Chlorobenzyl)-1,3,4-oxadiazol-2-yl)thio)methyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole: Exhibits significant biological activity and is studied for its potential therapeutic applications.
Uniqueness
8-(3-Methyl-1,2,4-oxadiazol-5-yl)-2-oxa-6-azaspiro[3.4]octane is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature differentiates it from other oxadiazole derivatives and contributes to its potential as a versatile compound in various research fields .
Properties
IUPAC Name |
5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxa-7-azaspiro[3.4]octane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-6-11-8(14-12-6)7-2-10-3-9(7)4-13-5-9/h7,10H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLBBOKLTVTVKKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CNCC23COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.